molecular formula C11H8F6O2 B8459350 2-Ethyl-4,6-bis-trifluoromethyl-benzoic acid

2-Ethyl-4,6-bis-trifluoromethyl-benzoic acid

Cat. No. B8459350
M. Wt: 286.17 g/mol
InChI Key: LVGPZKZEHPXWQU-UHFFFAOYSA-N
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Patent
US09067911B2

Procedure details

In analogy to the procedure described for the synthesis of example B.1, the title compound was prepared from 2,4-bis-trifluoromethyl-benzoic acid (commercial) and ethyliodide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[CH2:18](I)[CH3:19]>>[CH2:18]([C:8]1[CH:9]=[C:10]([C:12]([F:15])([F:13])[F:14])[CH:11]=[C:3]([C:2]([F:16])([F:17])[F:1])[C:4]=1[C:5]([OH:7])=[O:6])[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=C(C(=O)O)C=CC(=C1)C(F)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C(=O)O)C(=CC(=C1)C(F)(F)F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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